molecular formula C4H6N2O B14680531 1H-Pyrrole, dihydro-1-nitroso- CAS No. 37449-28-8

1H-Pyrrole, dihydro-1-nitroso-

Cat. No.: B14680531
CAS No.: 37449-28-8
M. Wt: 98.10 g/mol
InChI Key: KLTLRZISIHFXJO-UHFFFAOYSA-N
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Description

1H-Pyrrole, dihydro-1-nitroso- is a heterocyclic organic compound that contains a five-membered ring with one nitrogen atom. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitroso group in the molecule adds to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, dihydro-1-nitroso- can be synthesized through various methods. One common approach involves the condensation of primary amines with diols in the presence of a catalyst. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can yield N-substituted pyrroles . Another method involves the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols .

Industrial Production Methods: Industrial production of 1H-Pyrrole, dihydro-1-nitroso- typically involves large-scale synthesis using efficient catalytic processes. The use of metal-catalyzed reactions, such as those involving copper or ruthenium catalysts, allows for high yields and selectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, dihydro-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitroso group in the molecule makes it particularly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield N-substituted pyrroles, while nucleophilic substitution can produce various substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrrole, dihydro-1-nitroso- involves its interaction with molecular targets and pathways within biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-nitroso-2,3-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTLRZISIHFXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190893
Record name 1H-Pyrrole, dihydro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37449-28-8
Record name 1H-Pyrrole, dihydro-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, dihydro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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